2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Brand Name: Vulcanchem
CAS No.: 338403-92-2
VCID: VC6228832
InChI: InChI=1S/C14H10Cl3NO2/c1-8-4-2-3-5-10(8)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3
SMILES: CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Molecular Formula: C14H10Cl3NO2
Molecular Weight: 330.59

2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone

CAS No.: 338403-92-2

Cat. No.: VC6228832

Molecular Formula: C14H10Cl3NO2

Molecular Weight: 330.59

* For research use only. Not for human or veterinary use.

2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone - 338403-92-2

Specification

CAS No. 338403-92-2
Molecular Formula C14H10Cl3NO2
Molecular Weight 330.59
IUPAC Name 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]ethanone
Standard InChI InChI=1S/C14H10Cl3NO2/c1-8-4-2-3-5-10(8)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3
Standard InChI Key WJXBBLVZJDSQMQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2,2,2-Trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone belongs to the class of acylated pyrroles. Its IUPAC name reflects the substitution pattern: a trichloroacetyl group (-COCCl₃) at position 2 and a 2-methylbenzoyl group (-COC₆H₃(CH₃)-2) at position 4 of the pyrrole ring . Key identifiers include:

PropertyValue
CAS Number338403-92-2
Molecular FormulaC₁₄H₁₀Cl₃NO₂
Molecular Weight330.60 g/mol
SMILESClC(Cl)(Cl)C(=O)C1=CC(=C(N1)C(=O)C2=CC=CC=C2C)C

The pyrrole ring’s aromaticity is preserved despite substitutions, with the trichloroacetyl group introducing significant electron-withdrawing effects .

Crystallographic Data

While direct crystallographic data for this compound is unavailable in the provided sources, related structures such as 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CCDC 209955) demonstrate planar pyrrole rings with substituents influencing packing patterns . This suggests that the 2-methylbenzoyl group in the target compound may induce steric hindrance, affecting its solid-state arrangement.

Synthetic Routes and Optimization

Acylation Strategies

The synthesis likely involves sequential acylation of a pyrrole precursor. A reported method for analogous compounds (e.g., 2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone) employs Friedel-Crafts acylation or nucleophilic substitution to introduce the trichloroacetyl and benzoyl groups. For this compound, the 2-methylbenzoyl moiety may be introduced first to direct subsequent acylation at the more reactive position 2 of the pyrrole ring.

Challenges in Purification

Due to the compound’s high molecular weight (330.60 g/mol) and lipophilic groups, purification via recrystallization or chromatography may require non-polar solvents. The melting point is unreported in available data, but analogous compounds with similar substituents exhibit melting points between 189–204°C , suggesting moderate thermal stability.

Physicochemical Properties

Reactivity and Stability

The trichloroacetyl group renders the compound electrophilic, making it susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is exploited in further functionalization, such as condensation reactions with amines or hydrazines . The 2-methylbenzoyl group provides steric bulk, potentially slowing degradation pathways and enhancing shelf life under ambient storage conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

Pyrrole derivatives are pivotal in synthesizing heterocyclic drugs. The trichloroacetyl group in this compound serves as a leaving group, enabling its use in constructing fused-ring systems like indoles or carbazoles. For example, similar compounds are intermediates in kinase inhibitors or antimicrobial agents .

Material Science

Research Gaps and Future Directions

Current literature lacks detailed mechanistic studies or biological activity data for this specific compound. Future research should prioritize:

  • Synthetic Optimization: Developing catalytic methods to reduce waste in acylation steps.

  • Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory properties.

  • Structural Analysis: Resolving its crystal structure to guide computational modeling.

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